![molecular formula C10H17ClFN B15295677 4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B15295677.png)
4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride is a chemical compound that features a unique bicyclo[1.1.1]pentane structure with a fluorine atom attached to one of the carbon atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the bicyclo[1.1.1]pentane moiety imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This involves the use of silver nitrate and other reagents under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the fluorinated bicyclo[1.1.1]pentane intermediate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the bicyclo[1.1.1]pentane moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Materials Science: The unique structure of the compound makes it suitable for the development of advanced materials with specific properties.
Biological Studies: The compound can be used to study the effects of fluorinated bicyclo[1.1.1]pentane derivatives on biological systems.
Chemical Synthesis: The compound can serve as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the bicyclo[1.1.1]pentane moiety can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}phenylmethanol: This compound features a similar bicyclo[1.1.1]pentane core with a fluorine atom but has a phenylmethanol group instead of a piperidine ring.
4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}benzoic acid: This compound also has the bicyclo[1.1.1]pentane core with a fluorine atom but contains a benzoic acid group.
Uniqueness
4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride is unique due to the presence of the piperidine ring, which can impart different chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H17ClFN |
|---|---|
Peso molecular |
205.70 g/mol |
Nombre IUPAC |
4-(3-fluoro-1-bicyclo[1.1.1]pentanyl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H16FN.ClH/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h8,12H,1-7H2;1H |
Clave InChI |
YBPVKSVQISDVKC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C23CC(C2)(C3)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B15295594.png)
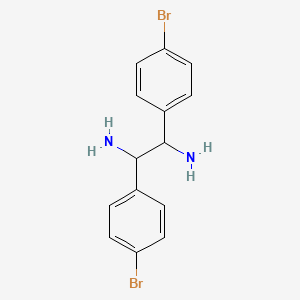

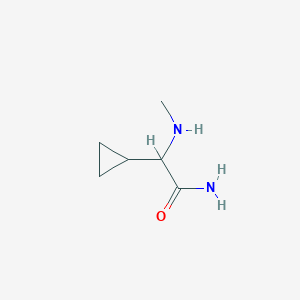



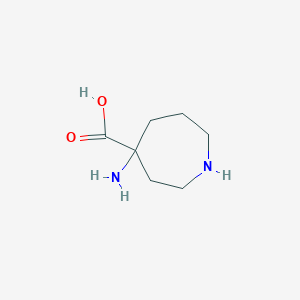
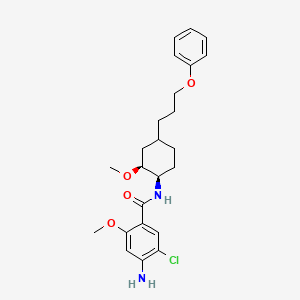
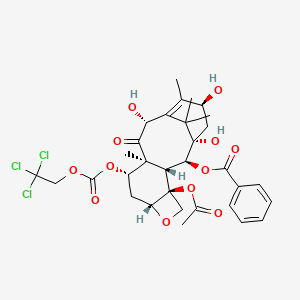



![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
